![molecular formula C45H44O7 B14284388 1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol CAS No. 126144-65-8](/img/structure/B14284388.png)
1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol is a complex organic compound known for its unique structure and potential applications in various fields. This compound features multiple aromatic rings and methoxy groups, contributing to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with phenylmagnesium bromide to form an intermediate, which is then reacted with 1,3-dibromopropane under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and methoxy groups enable it to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(4-methoxyphenyl)-1,3-propanedione: A diketone with similar aromatic structures.
1,3-Bis(4-methoxyphenyl)-1-propanone: A related compound with a ketone functional group.
(S)-1,1-bis(4-Methoxyphenyl)propan-2-ol: A stereoisomer with similar structural features.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Propiedades
Número CAS |
126144-65-8 |
|---|---|
Fórmula molecular |
C45H44O7 |
Peso molecular |
696.8 g/mol |
Nombre IUPAC |
1,3-bis[bis(4-methoxyphenyl)-phenylmethoxy]propan-2-ol |
InChI |
InChI=1S/C45H44O7/c1-47-40-23-15-35(16-24-40)44(33-11-7-5-8-12-33,36-17-25-41(48-2)26-18-36)51-31-39(46)32-52-45(34-13-9-6-10-14-34,37-19-27-42(49-3)28-20-37)38-21-29-43(50-4)30-22-38/h5-30,39,46H,31-32H2,1-4H3 |
Clave InChI |
AZIXRROCVVAOSM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



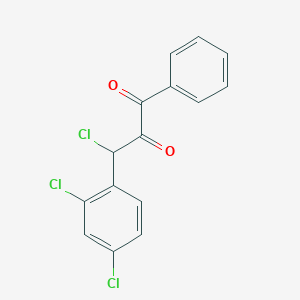
![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)
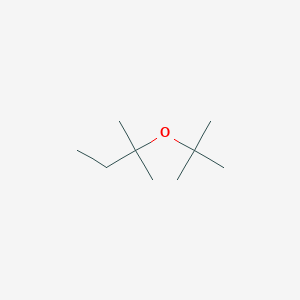
![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)

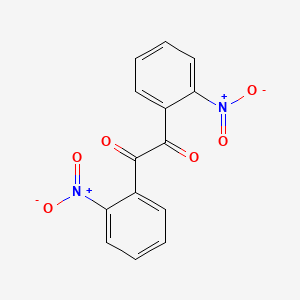

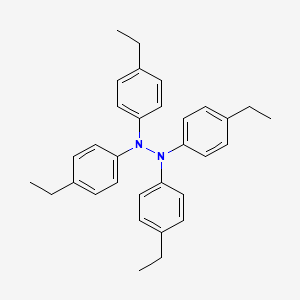
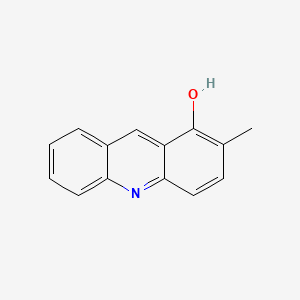
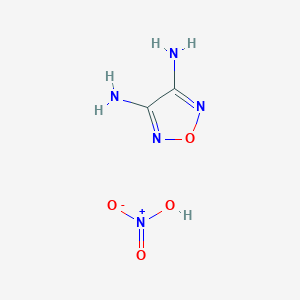
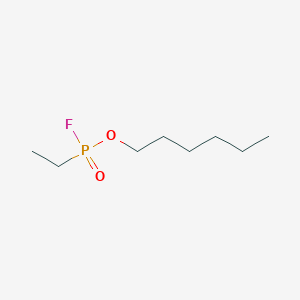
![Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate](/img/structure/B14284381.png)
